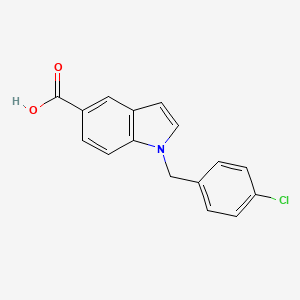

1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUBHQFNYQJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid typically involves several key steps:

Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. For example, 4-chlorobenzyl chloride can react with the indole derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the indole ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies that can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate in DMF.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be investigated for similar applications.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The 4-chlorobenzyl group and the carboxylic acid moiety may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent position, electronic effects, and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Impact of Substituent Position and Electronic Effects

- C5 Carboxylic Acid vs. C2 Carboxamide : The antibacterial activity of 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxamides highlights the importance of halogenation (bromo) and amidation for microbial targeting, whereas the carboxylic acid in the target compound is more suited for enzyme interaction via hydrogen bonding .

- Chlorobenzyl Position : Substituting 4-chlorobenzyl with 3-chlorobenzyl (as in ’s compound 6c) reduces BuChE inhibition potency, emphasizing the role of para-substitution in optimal enzyme binding .

Biological Activity

1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. The indole structure is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorobenzyl group attached to an indole core, which contributes to its lipophilicity and potential interactions with biological targets. The presence of the carboxylic acid moiety enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the activation of caspases. Caspases are crucial enzymes in the apoptotic pathway, and their activation leads to programmed cell death, which is essential for eliminating cancerous cells.

Key Mechanisms:

- Caspase Activation : Studies have shown that this compound activates caspase-8 and caspase-3, leading to increased apoptosis in cancer cells .

- Inhibition of Anti-apoptotic Proteins : It may inhibit proteins such as Mcl-1, which are involved in preventing apoptosis, thereby promoting cell death in tumor cells .

Biological Activity Against Cancer Cells

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SW620 (Colon Cancer) | 0.56 - 0.83 | |

| PC-3 (Prostate Cancer) | 0.011 - 0.001 | |

| NCI-H23 (Lung Cancer) | Not specified |

These findings suggest that the compound has potent anticancer properties, particularly against prostate cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : In a study evaluating a series of acetohydrazides incorporating the indole core, compounds with substituents such as 4-Cl exhibited remarkable cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values in the low nanomolar range .

- Mechanistic Insights : Research into the mechanism of action revealed that compounds related to this indole derivative can significantly activate caspases, suggesting a robust apoptotic response in treated cells .

- Selectivity for Cancer Cells : The selectivity of this compound for cancer cells over normal cells was highlighted in studies where normal cell lines exhibited higher IC50 values compared to cancerous counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid, and what reagents are critical for its carboxyl group functionalization?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDC·HCl with HOBt as an activating agent in a DMF/CH₂Cl₂ solvent system. For example, 1-(4-chlorobenzyl)-5-bromo-1H-indole-2-carboxylic acid was synthesized using EDC·HCl (1.36 mmol), HOBt (0.82 mmol), and DIPEA/TEA as a base at 0°C . Ensure stoichiometric optimization of coupling agents to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the indole ring. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). For intermediates, monitor reaction progress via TLC with UV visualization .

Q. How can researchers optimize reaction conditions to improve yields during indole ring functionalization?

- Methodological Answer : Control temperature (e.g., reflux in acetic acid for cyclization) and pH (using sodium acetate as a buffer). For example, cyclization of 3-formyl-indole derivatives required reflux in acetic acid for 2.5–3 hours to achieve optimal yields . Solvent selection (e.g., DMF for polar intermediates) also impacts reactivity.

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing substituents to the indole core?

- Methodological Answer : Use directing groups or blocking strategies. For instance, tosylation of 5-chloroindole was achieved via sodium hydride-mediated deprotonation followed by tosyl chloride addition, favoring substitution at the indole nitrogen . Computational modeling (DFT) can predict electronic effects of substituents like the 4-chlorobenzyl group on reactivity.

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound, particularly for antibacterial applications?

- Methodological Answer : Synthesize analogs with variations at the 5-carboxylic acid position (e.g., amides, esters) and the 4-chlorobenzyl group. Test bioactivity using standardized assays like MIC (minimum inhibitory concentration) against Gram-positive/-negative bacteria. For example, 5-bromo-2-carboxamide analogs showed potent antibacterial activity, suggesting the importance of electron-withdrawing groups .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Methodological Answer : Systematically compare assay conditions (e.g., bacterial strain specificity, solvent effects). For example, discrepancies in antibacterial results may arise from differences in cell wall permeability or efflux pump activity. Validate findings using orthogonal assays (e.g., time-kill kinetics) and structural analogs to isolate contributing functional groups .

Q. What are the best practices for confirming compound identity when commercial sources lack analytical data?

- Methodological Answer : Cross-validate via multiple techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.